An In-depth Technical Guide to 3,3-Dimethylhexanal
An In-depth Technical Guide to 3,3-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethylhexanal. It includes a summary of its identifying information, computed physicochemical properties, and spectral data. Detailed experimental protocols for its synthesis via hydrogenation, qualitative identification, and quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Additionally, this guide discusses the general reactivity of aldehydes and outlines the key safety and handling precautions for this compound. A logical diagram illustrates the relationships between the synthesis, structure, properties, and potential reactions of 3,3-Dimethylhexanal. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields.
Chemical and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of 3,3-Dimethylhexanal
| Property | Value | Source |
| IUPAC Name | 3,3-dimethylhexanal | [1] |
| Synonyms | 3,3-dimethyl-hexanal, Hexanal, 3,3-dimethyl- | [2] |
| CAS Number | 55320-57-5 | [1][2] |
| Molecular Formula | C₈H₁₆O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1] |
| Canonical SMILES | CCCC(C)(C)CC=O | [1] |
| InChI Key | IHEORNQYISDNQZ-UHFFFAOYSA-N | [1] |
| XLogP3 | 2.5 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
Table 2: Estimated Physical Properties of 3,3-Dimethylhexanal
| Property | Value (Estimated) | Notes |
| Boiling Point | 155-165 °C | Estimated based on the boiling point of similar C8 aldehydes, adjusted for branching. |
| Density | 0.82 - 0.84 g/cm³ | Estimated based on the density of similar aldehydes. |
| Appearance | Colorless liquid | Typical appearance for aliphatic aldehydes. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | General solubility characteristic of aldehydes of this molecular weight. |
Spectral Information
Spectral data is crucial for the identification and characterization of 3,3-Dimethylhexanal.
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Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides a reference spectrum for 3,3-Dimethylhexanal.[1][3] This data is essential for confirming the presence of the compound in a sample.
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Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which would show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1720-1740 cm⁻¹.[1]
Experimental Protocols
Synthesis of 3,3-Dimethylhexanal via Hydrogenation
A potential route for the synthesis of 3,3-Dimethylhexanal is the selective hydrogenation of 3,3-dimethyl-hex-4-enal.[2]
Principle: The carbon-carbon double bond in the unsaturated aldehyde is selectively reduced to a single bond using hydrogen gas and a palladium on charcoal catalyst, leaving the aldehyde functional group intact.
Materials:
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3,3-dimethyl-hex-4-enal
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Palladium on activated charcoal (Pd/C), 5%
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Hydrogen gas (H₂)
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Anhydrous ethanol (B145695) (or other suitable solvent)
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Round-bottom flask
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Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
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Magnetic stirrer and stir bar
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Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 3,3-dimethyl-hex-4-enal in anhydrous ethanol.
-
Carefully add a catalytic amount of 5% Pd/C to the solution.
-
Secure the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
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Filter the reaction mixture through a pad of Celite or a suitable filter to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
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Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,3-Dimethylhexanal.
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The crude product can be further purified by distillation under reduced pressure if necessary.
Qualitative Analysis of 3,3-Dimethylhexanal
Standard qualitative tests for aldehydes can be used to confirm the presence of the aldehyde functional group.
Principle: Aldehydes are oxidized by Tollens' reagent (an ammoniacal solution of silver nitrate) to a carboxylate salt, while the silver(I) ions are reduced to metallic silver, forming a characteristic silver mirror on the inner surface of the test tube. Ketones do not react.
Procedure:
-
Prepare Tollens' reagent by adding a drop of dilute sodium hydroxide (B78521) to 1 mL of silver nitrate (B79036) solution in a clean test tube, then adding dilute ammonia (B1221849) solution dropwise until the brown precipitate of silver oxide just dissolves.[4]
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Add a few drops of the sample to the freshly prepared Tollens' reagent.
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Gently warm the mixture in a water bath for 5-10 minutes.[4]
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Observation: The formation of a silver mirror indicates the presence of an aldehyde.[4]
Principle: Aliphatic aldehydes reduce the deep blue copper(II) complex in Fehling's solution to red copper(I) oxide. Ketones do not react.
Procedure:
-
Mix equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate and sodium hydroxide) in a test tube.[4]
-
Add a few drops of the sample to the Fehling's solution.
-
Gently heat the mixture in a water bath.
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Observation: The formation of a red or brick-red precipitate of copper(I) oxide confirms the presence of an aliphatic aldehyde.[4]
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like 3,3-Dimethylhexanal. For enhanced sensitivity and chromatographic performance, aldehydes are often derivatized prior to analysis. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.
Materials and Instrumentation:
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3,3-Dimethylhexanal sample
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Internal standard (e.g., a deuterated aldehyde or a similar aldehyde not present in the sample)
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PFBHA derivatizing reagent
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Solvent (e.g., hexane (B92381) or dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column)
Procedure:
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of 3,3-Dimethylhexanal and the internal standard in the chosen solvent.
-
In a vial, mix a known volume of the sample with the internal standard solution.
-
Add the PFBHA derivatizing reagent. The reaction is typically carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes) to ensure complete derivatization.[5]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column is a common choice.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFBHA derivatives.
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
Data Acquisition: Collect data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the 3,3-Dimethylhexanal derivative and the internal standard based on their retention times and mass spectra.
-
Quantify the amount of 3,3-Dimethylhexanal by comparing the peak area of its derivative to that of the internal standard using a calibration curve.
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Reactivity and Potential Applications
3,3-Dimethylhexanal, as an aldehyde, is expected to undergo typical aldehyde reactions, including:
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Oxidation: Can be oxidized to 3,3-dimethylhexanoic acid.
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Reduction: Can be reduced to 3,3-dimethylhexan-1-ol.
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Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
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Reactions at the α-carbon: Can undergo reactions involving the enolate ion.
While specific applications for 3,3-Dimethylhexanal are not widely documented, its structural features suggest potential use as a building block in organic synthesis, particularly in the fragrance and flavor industries or as an intermediate in the synthesis of more complex molecules.
Safety and Handling
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Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[6]
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Health Hazards:
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May cause skin and eye irritation.[6]
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May be harmful if inhaled, causing respiratory tract irritation.
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May be harmful if swallowed.
-
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a fume hood.
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Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Logical Relationships of 3,3-Dimethylhexanal
The following diagram illustrates the key relationships between the synthesis, structure, properties, and reactions of 3,3-Dimethylhexanal.
Caption: Logical workflow for 3,3-Dimethylhexanal.
